
4-Chloro-1,8-naphthyridine-2,7-diamine
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Overview
Description
4-Chloro-1,8-naphthyridine-2,7-diamine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and amino groups at the 2nd and 7th positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,8-naphthyridine-2,7-diamine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination at the 4th position. Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches, such as green chemistry strategies, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or methanol .
Major Products
Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemical Properties and Structure
4-Chloro-1,8-naphthyridine-2,7-diamine features a bicyclic structure composed of two fused pyridine rings with amino groups at the 2 and 7 positions. The presence of the chlorine atom at the 4-position enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity:
Research has identified this compound derivatives as promising candidates for anticancer therapies. A study demonstrated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected derivatives:
Compound | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|
4C1 | 5.23 | Staurosporine (4.51) |
4C2 | 6.10 | Staurosporine (4.51) |
4C3 | 7.00 | Staurosporine (4.51) |
These findings suggest that modifications to the naphthyridine structure can enhance anticancer activity while maintaining selectivity.
Antimicrobial Activity:
The compound has shown significant antimicrobial properties against various bacterial strains. A comparative study revealed that this compound exhibited activity comparable to standard antibiotics:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
Pseudomonas aeruginosa | 18 μg/mL |
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Molecular Biology
DNA Recognition and Binding:
this compound acts as a DNA intercalator, forming stable complexes with DNA base pairs. This property is leveraged in genomic sequencing technologies, where it aids in the recognition of specific DNA sequences through hydrogen bonding interactions.
Case Study: Genomic Sequencing Applications
In a study focused on genomic sequencing, researchers utilized this compound to develop a novel method for detecting mutations in DNA sequences. The compound's ability to bind selectively to target sequences enabled the identification of single nucleotide polymorphisms (SNPs), demonstrating its potential as a molecular probe in genetic analysis .
Materials Science
Organic Electronics:
The compound is being explored for applications in organic electronics due to its electronic properties. It serves as a building block for the synthesis of organic semiconductors used in light-emitting diodes (LEDs) and dye-sensitized solar cells.
Case Study: Synthesis of Organic Semiconductors
Researchers synthesized a series of naphthyridine-based polymers incorporating this compound. These polymers exhibited enhanced charge transport properties and stability under operational conditions compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-Chloro-1,8-naphthyridine-2,7-diamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. In genomic sequencing, it functions as a universal base pair reader by forming stable triplets with DNA base pairs, generating distinguishable signatures under electrical bias .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-2,7-diamine: Similar in structure but lacks the chlorine atom at the 4th position.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have various functional groups at the 2nd and 7th positions, providing different chemical properties.
Uniqueness
Its ability to form stable hydrogen-bonded triplets with DNA base pairs makes it a valuable tool in genomic sequencing .
Biological Activity
4-Chloro-1,8-naphthyridine-2,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
This compound is characterized by its naphthyridine structure, which consists of a fused bicyclic framework containing nitrogen atoms. The presence of the 4-chloro substituent enhances its biological activity by influencing its interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with DNA. It forms stable triplet complexes with Watson-Crick base pairs through hydrogen bonding. This binding can modulate gene expression and influence cellular processes such as signaling pathways and metabolism.
Key Mechanisms Include:
- Hydrogen Bonding: The compound inserts itself between DNA base pairs, stabilizing the double helix and affecting transcriptional activity.
- Genomic Sequencing: Acts as a universal base pair reader by generating distinguishable signatures for each DNA base pair under electrical bias.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of naphthyridine compounds possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy: The compound showed effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its activity was comparable to standard antibiotics like ciprofloxacin .
- Minimum Inhibitory Concentration (MIC): The MIC values for these compounds ranged from 6 to 7 mM against S. aureus and lower values for other pathogens .
Anticancer Properties
Naphthyridine derivatives have been explored for their anticancer potential:
- CB Receptor Affinity: Some studies reported that naphthyridine derivatives exhibit higher affinity for cannabinoid receptors (CB2) than CB1, suggesting potential in cancer therapies targeting these receptors .
- Cytotoxicity: Certain derivatives demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as antitumor agents .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds with a 4-chloro substituent exhibited enhanced activity compared to non-substituted analogs, highlighting the importance of structural modifications in developing potent antimicrobial agents .
Case Study 2: Anticancer Potential
Research focusing on the interaction of naphthyridine derivatives with cannabinoid receptors found that certain compounds selectively bind to CB2 receptors. This selectivity suggests a pathway for developing targeted therapies for conditions like cancer that exploit the endocannabinoid system .
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-1,8-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C8H7ClN4/c9-5-3-7(11)13-8-4(5)1-2-6(10)12-8/h1-3H,(H4,10,11,12,13) |
InChI Key |
OKGBQPWWXPUMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)N)Cl)N |
Origin of Product |
United States |
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